- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael ReactionOrganic Process Research & Development, 2016, 20(6), 1097-1103,
Cas no 32634-68-7 ((+)-O,O’-Di-p-toluoyl-D-tartaric Acid)
32634-68-7 structure
(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Properties
Names and Identifiers
-
- (2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid
- Di-p-toluoyl-D-tartaric acid
- (-)-di-p-Toluyl-L-tartaric acid
- (2S,35)-(-)-di-o-4-Toluoyl-D-tartaric acid
- 2,3-bis[(4-methylbenzoyl)oxy]-,[s-(theta,theta)]-butanedioicaci
- 2,3-Bis[(4-methylbenzoyl)oxy]succinic acid
- 2,3-DI-O-PARA-TOLUOYL-D-TARTARICACIDHYDRATE
- Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, [S-(R*,R*)]-
- L-di-p-Toluyltartaric acid
- 2,3-Di-O-para-toluoyl-D-tartaric acid
- (+)-Di-p-toluoyl-D-tartaric Acid
- (+)-DI-1,4-TOLUOYL-D-TARTARIC ACID
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- Di-p-toluoyl-D-tartaric acid monohydrate
- O,O'-Di-p-toluoyl-D-tartaric Acid
- (+)-O,O`-Di-p-toluoyl-D-tartaric Acid
- (+)-O,O′-Di-p-toluoyl-D-tartaric acid
- 2,3-Di-O-para-toluoy
- D-DTTA
- Di-4-Toluoyl-D-tartaric acid
- di-O,O'-p-toluyl-L-tartaric acid
- Di-p-Toluoyl-D-tartaric
- DI-P-TOTUOYL-D-TARTARIC ACID
- D-PTTA
- toluoyl-tartaric acid
- [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
- AC-13647
- NSC97592
- 4480MA5QIP
- (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid
- DTXSID80885539
- D1417
- (+)-dtta
- (+)-O,O'-Di-p-toluoyl-D-tartaric acid
- Q-201014
- KS-1018
- 32634-68-7
- CHEMBL1490343
- (+)-Di-p-toluoyl-D-(+)-tartaric Acid
- EINECS 251-132-2
- MLS001165767
- D-BIS(O-4-METHYLBENZOYL)TARTARIC ACID
- (2S,3S)-(+)-2,3-Bis[(4-methylbenzoyl)oxy]butane-1,4-dioic acid
- di-p-Toluoyl-L-tartaric acid
- MFCD00008552
- Q27258721
- SMR000550472
- (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- CMIBUZBMZCBCAT-HOTGVXAUSA-N
- CS-W020568
- D-DI-O,O'-P-TOLUYLTARTARIC ACID
- (+)-ditoluoyltartaric acid
- (+)-O,O'-Di-p-toluoyl-D-tartaric acid, made from synthetic tartaric acid, 97%
- (2s,3s)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
- C20H18O8
- HY-Y0117
- (+)-Di-O-p-toluoyl-D-tartaric acid
- HMS2855F10
- Di-p-toluoyl-d-tartaric acid anhydrous
- O,O'-DI-P-TOLUOYL-D-TARTARIC ACID, (+)-
- (2S,3S)-2,3-bis[(4-methybenzoyl)oxy]succinic acid
- (+)-O,O'-Di-p-toluoyl-D-tartaric acid, purum, >=98.0%
- UNII-4480MA5QIP
- (S(R*,R*))-2,3-Bis((4-methylbenzoyl)oxy)succinic acid
- SCHEMBL72682
- AM20060204
- Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, (2S,3S)-
- (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinic acid
- Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
- (+)-di-(p-toluoyl)-d-tartaric acid
- Di-p-toluoyl-D-tartaricacid
- NSC 97592
- Di-p-toluoyl-D-tartaric acid, (+)-
- D-(+)-DTTA
- (S,S)-O,O'-Di-p-toluoyltartaric acid
- EN300-220735
- NSC-97592
- 217968-14-4
- (+)-O,O inverted exclamation mark -Di-p-toluoyl-D-tartaric Acid
- AKOS000278447
- SY004755
- STR08702
- Ditoluoyltartaric acid, (+)-
- +Expand
-
- MFCD00008552
- CMIBUZBMZCBCAT-HOTGVXAUSA-N
- InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
- CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C)C=C2)C(=O)O
- 3225584
Computed Properties
- 386.10000
- 2
- 8
- 9
- 386.1
- 28
- 533
- 0
- 2
- 0
- 0
- 0
- 1
- 3.3
- 0
- 127
Experimental Properties
- 2.22360
- 127.20000
- 139 ° (C=1, EtOH)
- 626.5℃ at 760 mmHg
- 169-171 °C (lit.)
- 223.2℃
- White to Yellow Solid
- Insoluble in water
- 136 º (c=1, EtOH)
- [α]19/D +138°, c = 1 in ethanol
- 1.3084 (rough estimate)
(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Security Information
(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Customs Data
- 2942000000
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Price
(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Toluene , Water ; rt → 45 °C; 1 h, 45 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-1′-[[3-(trifl… Solvents: Dimethylformamide ; 45 °C → 0 °C; 5 h, 0 °C
1.3 Reagents: Glycolic acid ; 0 °C → 50 °C; 2 h, 50 °C
1.4 Reagents: Ethyl acetate Solvents: Toluene ; rt → 45 °C; 2 h, 45 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-1′-[[3-(trifl… Solvents: Dimethylformamide ; 45 °C → 0 °C; 5 h, 0 °C
1.3 Reagents: Glycolic acid ; 0 °C → 50 °C; 2 h, 50 °C
1.4 Reagents: Ethyl acetate Solvents: Toluene ; rt → 45 °C; 2 h, 45 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene
Reference
- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael ReactionOrganic Process Research & Development, 2016, 20(6), 1097-1103,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Ethyl acetate ; rt → 45 °C; 2 h, 45 °C
1.2 Reagents: Ethyl acetate ; 45 °C → rt; 3 h, rt
1.2 Reagents: Ethyl acetate ; 45 °C → rt; 3 h, rt
Reference
- Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael ReactionOrganic Process Research & Development, 2016, 20(6), 1097-1103,
(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Raw materials
- methyl (E)-3-(3-fluoro-2-(((E)-((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-(3-methoxyphenyl)piperazin-1-yl)methylene)amino)phenyl)acrylate
- 4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester, (4S)-
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- 1-(3-Methoxyphenyl)piperazine dihydrochloride
- Salicylic acid
- 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester
(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Preparation Products
(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Suppliers
Hubei Chenghai Chemical Co.,Ltd.
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(+)-O,O’-Di-p-toluoyl-D-tartaric Acid Related Literature
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1. The total synthesis of dihydrocrinine and related compoundsHiroshi Irie,Shojiro Uyeo,Akira Yoshitake J. Chem. Soc. C 1968 1802
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M.-J. Zhou,S. Bouazzaoui,L. E. Jones,P. Goodrich,S. E. J. Bell,G. N. Sheldrake,P. N. Horton,S. J. Coles,N. C. Fletcher Org. Biomol. Chem. 2015 13 9629
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Josef Zezula,Lisa Singer,Anna K. Przyby?,Akihiro Hashimoto,Christina M. Dersch,Richard B. Rothman,Jeffrey Deschamps,Yong Sok Lee,Arthur E. Jacobson,Kenner C. Rice Org. Biomol. Chem. 2008 6 2868
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Mei-rong Han,Han-tao Zhang,Jia-nan Wang,Si-si Feng,Li-ping Lu RSC Adv. 2019 9 32288
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Nazlee F. Ghazali,Darrell A. Patterson,Andrew G. Livingston nanofiltration. Nazlee F. Ghazali Darrell A. Patterson Andrew G. Livingston Chem. Commun. 2004 962
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Paulo S. Carvalho,Luan F. Diniz,Alejandro P. Ayala CrystEngComm 2023 25 1693
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Kun Won Lee,Ahmed H. E. Hassan,Youngdo Jeong,Seolmin Yoon,Seung-Hwan Kim,Cheol Jung Lee,Hye Rim Jeon,Suk Woo Chang,Ji-Young Kim,Dae Sik Jang,Hee Jin Kim,Jae Hoon Cheong,Yong Sup Lee New J. Chem. 2021 45 4354
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9. Amino-acids and peptides. Part XXIX. The use of S-benzylthiomethyl-L-cysteine in peptide synthesis: synthesis of glutathione and homoglutathioneR. Camble,R. Purkayastha,G. T. Young J. Chem. Soc. C 1968 1219
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Sha Lou,Nicolas Cuniere,Bao-Ning Su,Lindsay A. Hobson Org. Biomol. Chem. 2013 11 6796
32634-68-7 ((+)-O,O’-Di-p-toluoyl-D-tartaric Acid) Related Products
- 2743-38-6((2R,3R)-2,3-Bis(benzoyloxy)succinic acid)
- 13096-62-3(2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone)
- 32634-66-5((2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid)
- 71607-32-4((2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate)
- 217968-14-4(Butanedioic acid,2,3-bis[(4-methylbenzoyl)oxy]-, ion(2-), (2S,3S)-)
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Suzhou Senfeida Chemical Co., Ltd
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